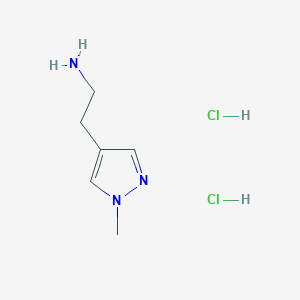

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Description

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3·2HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Properties

CAS No. |

1431962-30-9 |

|---|---|

Molecular Formula |

C6H12ClN3 |

Molecular Weight |

161.63 g/mol |

IUPAC Name |

2-(1-methylpyrazol-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H11N3.ClH/c1-9-5-6(2-3-7)4-8-9;/h4-5H,2-3,7H2,1H3;1H |

InChI Key |

KSKFGTLEQFHLGY-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=N1)CCN.Cl.Cl |

Canonical SMILES |

CN1C=C(C=N1)CCN.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as methyl iodide, to introduce the 1-methyl group.

Amination: The alkylated pyrazole is reacted with ethylene diamine to form the ethan-1-amine derivative.

Formation of the Dihydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride exhibit promising anticancer properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer. These studies suggest that the incorporation of the pyrazole moiety enhances the biological activity of the compounds .

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives can possess significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. In comparative studies, these compounds have shown varying degrees of effectiveness against standard clinical pathogens, indicating their potential as therapeutic agents in treating infections .

Synthesis and Mechanism of Action

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-methylpyrazole with ethylene diamine under acidic conditions to yield the dihydrochloride salt form. The resulting compound's mechanism of action is believed to involve modulation of specific biological pathways, potentially acting on receptors involved in cell proliferation and apoptosis.

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: The base form without the dihydrochloride salt.

2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: A derivative with a methoxy group instead of an amine group.

1-Methyl-1H-pyrazole-4-carboxylic acid: A carboxylic acid derivative of pyrazole.

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of a pyrazole ring with an ethan-1-amine side chain and its dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a pyrazole derivative with significant potential in pharmacological applications. This compound has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The following sections explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

- CAS Number : 1431962-30-9

- Molecular Formula : C6H13Cl2N3

- Molecular Weight : 198.09 g/mol

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, contributing to its therapeutic effects.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor activity. For instance, compounds similar to 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine have shown inhibition against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. A study involving pyrazoles demonstrated their effectiveness in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, enhancing cytotoxic effects and inducing apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. They are believed to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. The SAR studies suggest that modifications to the pyrazole structure can enhance anti-inflammatory potency .

Antimicrobial Activity

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has shown significant antimicrobial activity against various bacterial strains. In vitro studies report minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 16.69 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Case Studies and Research Findings

-

Combination Therapy in Cancer Treatment :

A study evaluated the synergistic effects of pyrazole derivatives with doxorubicin on MDA-MB-231 cells, revealing enhanced cytotoxicity compared to doxorubicin alone. This study highlights the potential of pyrazoles in combination therapies for more effective cancer treatment . -

Antifungal Activity :

Research on synthesized pyrazole carboxamides indicated notable antifungal activity against various pathogens, suggesting that modifications in the pyrazole structure could yield compounds with enhanced antifungal properties . -

SAR Studies :

Detailed SAR studies have shown that specific substitutions on the pyrazole ring significantly influence biological activity. For example, halogenated derivatives exhibited increased potency against cancer cell lines compared to their non-halogenated counterparts .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of pyrazole derivatives with ethylamine precursors followed by HCl salt formation. Key steps include:

- Pyrazole Core Formation : Use Knorr pyrazole synthesis or cyclization of hydrazines with diketones .

- Amine Functionalization : Alkylation or reductive amination to introduce the ethanamine moiety .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) .

- Purity Validation : Employ HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm >95% purity. LC-MS can detect residual solvents or byproducts .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility : Perform phase-solubility studies in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose samples to UV light (ICH Q1B guidelines) .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve pyrazole ring protons (δ 7.5–8.0 ppm) and amine/ethyl groups (δ 2.5–3.5 ppm) .

- FT-IR : Confirm amine hydrochloride salt formation via N–H stretches (~2500 cm⁻¹) and C–N vibrations (~1350 cm⁻¹) .

- X-ray Crystallography : For absolute configuration, grow single crystals in methanol/ether and solve using SHELX .

Advanced Research Questions

Q. How to design a robust study to evaluate this compound’s biological activity while minimizing confounding variables?

Methodological Answer:

- In Vitro Models : Use dose-response assays (e.g., IC₅₀ in cancer cell lines) with positive controls (e.g., cisplatin) and vehicle controls. Replicate in triplicate to assess reproducibility .

- In Vivo Models : Apply randomized block designs (e.g., tumor xenograft studies) with stratification by weight/tumor volume. Use ANOVA to analyze treatment effects .

- Data Normalization : Normalize activity data to baseline apoptosis rates and account for batch effects via z-score transformation .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Meta-Analysis : Systematically review protocols (e.g., cell line passage number, serum concentration) to identify variability sources .

- Orthogonal Assays : Compare results from MTT, ATP-lite, and caspase-3 activation assays to rule out methodological artifacts .

- Structural Analogues : Test derivatives to determine if minor impurities (e.g., regioisomers) influence activity .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and degradation pathways?

Methodological Answer:

- Environmental Simulation : Use OECD 308 guidelines to assess hydrolysis/photolysis in water/soil systems. Track degradation via LC-MS/MS and identify metabolites .

- Computational Modeling : Apply QSAR models to predict biodegradation half-lives and prioritize lab testing for high-risk metabolites .

Q. How to address analytical challenges in detecting low-abundance metabolites in complex matrices?

Methodological Answer:

- Sample Preparation : Use SPE (C18 cartridges) or protein precipitation (acetonitrile) to isolate metabolites from biological fluids .

- High-Resolution MS : Employ Orbitrap or Q-TOF systems with data-dependent acquisition (DDA) for untargeted metabolite profiling .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogues as internal standards for quantitative tracking .

Q. What strategies integrate material science and pharmacology when studying this compound’s dual applications?

Methodological Answer:

- Hybrid Experimental Design : Use a quadripolar framework (theoretical, morphological, technical, epistemological) to align synthesis protocols (e.g., nanoparticle conjugation) with bioactivity endpoints .

- Collaborative Workflows : Partner with computational chemists to model polymer-drug interactions and validate via DSC/TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.